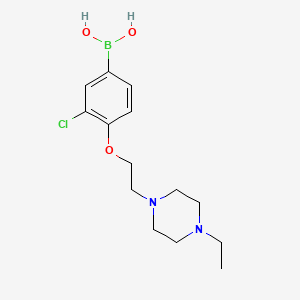

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGHQYCAWVSYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids are often used in suzuki–miyaura cross-coupling reactions, which suggests that the compound might be used to form carbon-carbon bonds in organic synthesis.

Mode of Action

The (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid, as a boronic acid, likely participates in Suzuki–Miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway in synthetic chemistry. The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules.

Pharmacokinetics

As a boronic acid, it is likely to have good stability and reactivity, which are important factors affecting its bioavailability in suzuki–miyaura cross-coupling reactions.

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction. This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.

Action Environment

The action of this compound in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups. The stability of the boronic acid can also be influenced by factors such as temperature and pH.

Biological Activity

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores the compound's biological activity, synthesizing findings from diverse studies and providing detailed insights into its mechanisms of action.

- Chemical Formula : C14H22BClN2O3

- Molecular Weight : 312.61 g/mol

- CAS Number : 1704074-31-6

Research indicates that boronic acids, including this compound, exhibit various biological activities through distinct mechanisms:

-

Inhibition of Enzymatic Activity :

- Boronic acids are known to inhibit enzymes such as β-lactamase, thereby enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

- The compound has shown potential in inhibiting the activity of specific GTP-binding proteins involved in cancer cell migration and proliferation, suggesting a role in reducing metastasis in prostate cancer cells .

-

Antibacterial Properties :

- Similar compounds have demonstrated significant antibacterial and antibiofilm activities against various pathogens. For instance, related boronic acids have been effective against Vibrio harveyi and V. parahaemolyticus, with minimum inhibitory concentrations indicating potent activity .

- The mechanism involves disrupting bacterial virulence factors, which may also apply to this compound.

Case Study 1: Cancer Cell Inhibition

A study focused on the effects of phenylboronic acids on prostate cancer cell lines demonstrated that these compounds significantly inhibited the migration and proliferation of DU-145 cells (a metastatic prostate cancer cell line). The treatment resulted in decreased activity of Rho family proteins, which are critical for cellular movement and structure .

| Treatment | RhoA Activity | Rac1 Activity | Cdc42 Activity |

|---|---|---|---|

| Control | 100% | 100% | 100% |

| PBA | 60% | 55% | 50% |

Case Study 2: Antibacterial Efficacy

In another investigation, halogenated phenylboronic acids were tested for their antibacterial properties. The results indicated that these compounds could effectively inhibit biofilm formation and reduce planktonic growth of bacterial strains at concentrations as low as 100 μg/mL. This suggests that this compound may share similar properties .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Scientific Research Applications

Anticancer Activity

One of the primary applications of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is its potential as an anticancer agent. Boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have demonstrated that compounds with boronic acid moieties can induce apoptosis in cancer cells by disrupting protein degradation pathways.

Targeting Kinases

The compound has shown promise in targeting various kinases involved in cancer signaling pathways. For instance, its structural features allow it to interact with tyrosine kinases, which play a significant role in cell growth and division. Research indicates that such interactions can lead to reduced tumor growth in preclinical models.

Neuropharmacology

In neuropharmacology, this compound has been investigated for its potential effects on neurotransmitter systems. The piperazine moiety is known to enhance central nervous system penetration, making it a candidate for treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of this compound in human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases associated with the MAPK pathway. The results showed that treatment with this boronic acid derivative led to a decrease in phosphorylation levels of ERK and JNK pathways, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Case Study 3: Neuropharmacological Effects

Research exploring the neuropharmacological properties of this compound demonstrated its ability to modulate serotonin receptors, leading to anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety-like behaviors following administration of the compound.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid | 1704074-31-6 | C₁₃H₂₀BClN₂O₃ | 314.68 | Chloro, ethoxy, 4-ethylpiperazine |

| (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid | 913835-43-5 | C₁₂H₁₈BClN₂O₃ | 284.55 | Chloro, ethoxy, piperazine |

| (3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid | 1704064-12-9 | C₁₃H₂₀BFN₂O₃ | 282.12 | Fluoro, ethoxy, 4-methylpiperazine |

| (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid | 1704080-46-5 | C₁₀H₁₅BClNO₃ | 243.50 | Chloro, ethoxy, dimethylamine |

| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride | 2096339-70-5 | C₁₂H₁₈BClN₂O₂ | 268.55 | Ethylpiperazine, no ethoxy linker |

Key Observations :

- Ethylpiperazine vs. Piperazine : The ethyl group in the target compound increases hydrophobicity and molecular weight compared to the unsubstituted piperazine analog (314.68 vs. 284.55 g/mol). This substitution may enhance membrane permeability in biological systems .

- Linker Variations : Compounds without the ethoxy linker (e.g., CAS 2096339-70-5) exhibit reduced steric bulk but lower solubility due to the absence of the oxygen atom .

Q & A

Q. What are the optimal storage and handling conditions for (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid to ensure stability?

Answer:

- Short-term storage : Store at 2–8°C in a sealed container to prevent moisture absorption.

- Long-term stability : For extended storage, aliquot the compound and freeze at -80°C (stable for ≤6 months) or -20°C (stable for ≤1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

- Solubility enhancement : If precipitates form, warm the solution to 37°C and sonicate in an ultrasonic bath for 10–15 minutes .

Q. How can researchers verify the purity and structural integrity of this boronic acid derivative?

Answer:

- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of the boronic acid group, piperazine moiety, and chloro substituent. Cross-validate with mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF) .

Q. What solvent systems are recommended for preparing stock solutions of this compound?

Answer:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for initial solubilization due to the compound’s moderate hydrophobicity.

- Aqueous compatibility : For biological assays, dilute stock solutions in phosphate-buffered saline (PBS) or cell culture media, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

Answer:

- Key steps :

- Suzuki-Miyaura coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the boronic acid precursor with a halogenated aromatic intermediate under inert conditions (argon/nitrogen atmosphere) .

- Piperazine functionalization : Introduce the 4-ethylpiperazine moiety via nucleophilic substitution, optimizing reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions .

- Yield optimization : Monitor reaction progress with thin-layer chromatography (TLC) and isolate intermediates via flash chromatography. Final yields typically range from 40–65% depending on purification efficiency .

Q. What computational methods are suitable for predicting the electronic and steric properties of this compound in drug discovery applications?

Answer:

- Density Functional Theory (DFT) : Calculate bond lengths, angles, and torsional parameters to model steric hindrance around the boronic acid group, which influences binding to biological targets (e.g., proteases or kinases) .

- Molecular docking : Simulate interactions with proteins using software like AutoDock Vina, focusing on the compound’s ability to form dynamic covalent bonds via its boronic acid group .

Q. How can researchers resolve contradictions in kinetic data related to the compound’s reactivity in aqueous environments?

Answer:

- pH-dependent studies : Perform kinetic assays at varying pH levels (4.0–9.0) to assess boronic acid hydration equilibria, which affect nucleophilic reactivity. Use stopped-flow spectroscopy for real-time monitoring .

- Control experiments : Compare reactivity with structurally analogous compounds lacking the piperazine or chloro substituent to isolate electronic vs. steric effects .

Q. What analytical strategies are recommended for detecting degradation products during long-term stability studies?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identify degradation products (e.g., hydrolyzed boronic acid or oxidized piperazine derivatives) using high-resolution MS and fragmentation patterns .

- Accelerated stability testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4–6 weeks to simulate long-term storage conditions .

Experimental Design and Data Interpretation

Q. How should researchers design assays to evaluate the compound’s binding affinity for serine hydrolases or other boronic acid-sensitive enzymes?

Answer:

- Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (association/dissociation rates) at varying compound concentrations .

- Fluorescence quenching : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) to monitor competitive inhibition in solution-phase assays .

Q. What methodological precautions are critical when studying the compound’s pharmacokinetic properties in vivo?

Answer:

- Plasma stability : Incubate the compound with fresh animal plasma at 37°C and quantify remaining intact compound via LC-MS/MS to assess metabolic susceptibility .

- Tissue distribution studies : Administer radiolabeled (e.g., ¹⁴C) compound and use autoradiography or scintillation counting to track biodistribution .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

Answer:

- Free energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods to refine docking scores by incorporating solvation and entropy effects .

- Crystallographic validation : Co-crystallize the compound with its target protein and resolve the structure via X-ray diffraction to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.